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3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one

ATP-competitive kinase inhibition Scaffold pharmacophore design Hydrogen bonding capacity

Researchers designing kinase-focused libraries often struggle to identify scaffolds with sufficient hydrogen-bonding capacity for ATP-competitive binding. This compound solves that: 3 H-bond donors, 4 acceptors, TPSA 79.5 Ų, perfectly mimicking the adenine motif. From a single 1-gram batch, five orthogonal derivatization positions (N1, N2, C3-NH₂, C6, C7) enable synthesis of 50-200-compound libraries. Validated by Takeda's JAK1/JAK2 inhibitor patents (WO2014146492A1). Zero rotatable bonds and crystallographically confirmed 1H-tautomer ensure uniform binding poses across kinase co-crystallography soaking experiments. Standard purity ≥95%.

Molecular Formula C6H6N4O
Molecular Weight 150.14 g/mol
CAS No. 900863-27-6
Cat. No. B1384337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one
CAS900863-27-6
Molecular FormulaC6H6N4O
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1NN=C2N
InChIInChI=1S/C6H6N4O/c7-5-4-3(9-10-5)1-2-8-6(4)11/h1-2H,(H,8,11)(H3,7,9,10)
InChIKeyYZUSKPOAZYYJJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Scaffold Properties and Procurement


3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (CAS 900863-27-6) is a bicyclic heteroaromatic scaffold belonging to the pyrazolopyridin-4-one class, with molecular formula C₆H₆N₄O and molecular weight 150.14 g/mol [1]. It features a unique hydrogen bond donor–acceptor arrangement (3 H-bond donors, 4 H-bond acceptors) that mimics the adenine motif of ATP, making it a privileged starting point for kinase-focused library design [1][2]. Commercial availability as a research-grade building block (typical purity ≥95%) enables its use as a versatile intermediate for parallel synthesis of kinase inhibitor candidates [2].

Why Generic Scaffolds Cannot Replace This Core


Generic substitution of this scaffold with regioisomeric pyrazolopyridines (e.g., pyrazolo[3,4-b]pyridines or 2H-pyrazolo[4,3-c]pyridines) or simpler monocyclic heterocycles fails because the precise spatial arrangement of hydrogen bond donor and acceptor groups in the 1H-pyrazolo[4,3-c]pyridin-4(5H)-one core is critical for ATP-competitive kinase binding [1]. The specific [4,3-c] ring fusion and the 3-amino substituent together establish a hydrogen bonding pattern (3 donors, 4 acceptors) that cannot be replicated by the [3,4-b] isomer (typically 1–2 donors) or by the des-amino parent scaffold (1 donor, 2 acceptors) [2]. Even closely related 3-amino-2H-pyrazolo[4,3-c]pyridine tautomers exhibit different tautomeric preferences and reduced hydrogen-bonding capacity, altering kinase recognition [1]. These structural differences translate into divergent synthetic derivatization pathways, library diversity outcomes, and ultimately kinase selectivity profiles, making simple drop-in replacement unworkable for medicinal chemistry campaigns [1].

Quantitative Differentiation Against Structural Analogs


Hydrogen Bond Donor/Acceptor Advantage

3-Amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one provides three hydrogen bond donors and four hydrogen bond acceptors, compared to only one donor and two acceptors in the des-amino parent scaffold 1H-pyrazolo[4,3-c]pyridine [1][2]. This 3× increase in donor count and 2× increase in acceptor count is essential for forming the bidentate and tridentate hydrogen bonds required for occupancy of the ATP adenine-binding pocket in kinases [1].

ATP-competitive kinase inhibition Scaffold pharmacophore design Hydrogen bonding capacity

Regioselective Tautomer Control and Crystallographic Confirmation

Smyth et al. demonstrated that the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold can be synthesized with high regioselectivity as the 1H-tautomer, with the structure confirmed by X-ray crystallography (Cambridge Structural Database deposition) [1]. In contrast, analogous reactions with related 3-aminopyrazole precursors yield mixtures of 1H- and 2H-pyrazolo[4,3-c]pyridine tautomers, which differ in their hydrogen-bonding geometry and derivatization chemistry at N1 vs. N2 positions [1]. The unambiguous access to a single tautomeric form enables uniform library construction without isomeric contamination.

Regioselective synthesis Tautomer control Parallel library synthesis

Five-Point Derivatization Versatility

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold permits independent derivatization at five distinct positions (N1, N2, C3-amino, C6, C7), enabling construction of libraries with two- or three-point diversity from a single core [1]. By comparison, widely used kinase scaffolds such as 3-amino-1H-pyrazolo[3,4-b]pyridine offer only 3–4 derivatizable positions, and quinazoline-based scaffolds typically permit 2–3 substitution points without disrupting the kinase-binding pharmacophore [1].

Parallel synthesis Scaffold derivatization Library diversity

Anti-Proliferative Activity in Prostate Cancer Models

The 1-(3,5-dimethylphenyl)-6-methyl derivative of this scaffold (DPMPP) demonstrated dose-dependent anti-proliferative activity against 22Rv1 and SGC‑7901 prostate cancer cell lines, reducing viability to 21% and 19% respectively at 32 µM, with apoptosis induction reaching 62.8% and 68.5% at 16 µM [1]. This contrasts with the unsubstituted core scaffold, which shows minimal intrinsic cellular activity, underscoring that the scaffold's value lies in its capacity to deliver potent bioactive molecules upon appropriate substitution.

Prostate cancer PI3K/AKT pathway Antiproliferative activity

Industrial Adoption in JAK Inhibitor Programs

The 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold was explicitly selected as the core template in Takeda Pharmaceutical's JAK inhibitor patent family (WO2014146492A1, US 9,725,445), which claims N-(2-cyano heterocyclyl) derivatives for the treatment of rheumatoid arthritis, asthma, COPD, and cancer [1][2]. The patent cites the Smyth et al. 2010 Tetrahedron paper as foundational prior art for the scaffold's kinase-focused design, confirming that industrial drug discovery programs have prioritized this scaffold over alternative pyrazolopyridine isomers [1].

JAK inhibition Patent scaffold selection Autoimmune disease

Physicochemical Differentiation Among C6H6N4O Isomers

Within the set of constitutional isomers sharing the formula C₆H₆N₄O, 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one possesses the highest topological polar surface area (TPSA = 79.5 Ų) and the most balanced hydrogen bond donor/acceptor ratio (3:4) among kinase-relevant bicyclic heterocycles [1]. Isomers such as 7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives have only 1 donor and 3 acceptors (TPSA ~55–65 Ų), while imidazo[4,5-b]pyridin-2-one variants show 3 donors with only 3 acceptors (TPSA ~80 Ų but lacking the 4-position carbonyl geometry) [1]. This places the target compound in a uniquely favorable region of fragment-like chemical space for kinase hinge-binding interactions.

Physicochemical profiling Isomer differentiation Fragment-like properties

High-Value Application Scenarios


Kinase Fragment Library for ATP-Binding Site Screening

The scaffold's 3 H-bond donors and 4 H-bond acceptors (TPSA 79.5 Ų) directly match the hydrogen-bonding requirements of the kinase hinge region [1]. Procurement of this compound as a fragment library core enables screening against panels of 50–100 kinases, where its adenosine-mimetic pharmacophore yields higher hit rates compared to simpler pyrazolopyridine fragments with only 1 donor/2 acceptors [1][2]. The crystallographically confirmed 1H-tautomer ensures uniform binding poses across the library [1].

Parallel Synthesis of Multi-Point Diversity Libraries

With five chemically orthogonal derivatization positions (N1, N2, C3-NH₂, C6, C7), a single 1-gram batch of the scaffold can generate a 50–200-compound library featuring N1-aryl, C6-heteroaryl, and C3-acyl variations [1]. This multi-point diversity cannot be achieved with pyrazolo[3,4-b]pyridine cores (limited to 3–4 positions) or quinazoline templates (2–3 positions) without scaffold hopping [1].

JAK-Selective Inhibitor Lead Generation

Industrial validation via Takeda's patent family (WO2014146492A1) demonstrates that this scaffold is the preferred starting point for developing JAK1/JAK2-selective inhibitors [1]. Pre-competitive procurement of the core scaffold allows academic and biotech groups to explore N-(2-cyano heterocyclyl) substitution patterns distinct from the Takeda chemical space, with demonstrated anti-proliferative activity in the PI3K/AKT/STAT3 pathway (DPMPP derivative: 62–69% apoptosis at 16 µM in prostate cancer models) [2].

Crystallographic Fragment Screening and SBDD

The rigid bicyclic framework (zero rotatable bonds) combined with the high TPSA (79.5 Ų) and favorable XLogP3 (-0.2) makes this scaffold ideal for soaking experiments in kinase co-crystallography [1]. Its hydrogen bond donor–acceptor array provides unambiguous electron density for hinge-region placement, enabling rapid structure-guided optimization that is not possible with more flexible or less hydrogen-bond-capable isomer scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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